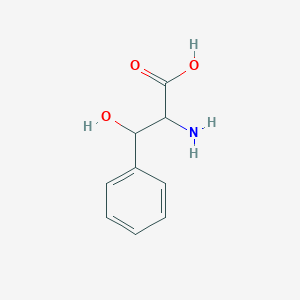

DL-Phenylserine

Description

Significance in Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids are those not naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org These compounds, however, play crucial roles as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and as pharmacological agents. wikipedia.org

2-Amino-3-hydroxy-3-phenylpropanoic acid is a significant member of this class due to its utility as a versatile chiral building block. Its structure allows for the creation of peptides with modified properties and serves as a precursor in the synthesis of various pharmaceuticals. chemimpex.comchemimpex.com For instance, derivatives of this amino acid are used as intermediates in the synthesis of antibiotics like florfenicol (B1672845) and thiamphenicol (B1682257). google.com The presence of both a hydroxyl and an amino group in a specific stereochemical arrangement makes it a valuable synthon for creating complex molecular architectures. Researchers have utilized its scaffold to design and synthesize novel inhibitors for enzymes like aminopeptidase (B13392206) N (APN/CD13), which is overexpressed in tumor cells and plays a role in tumor invasion and metastasis. tandfonline.com

Historical Context of Research on β-Hydroxy-α-Amino Acids

The study of β-hydroxy-α-amino acids is a significant field within organic chemistry, driven by their presence in a wide array of biologically active natural products and pharmaceutical agents. researchgate.netacs.org These compounds are key constituents in molecules with antimicrobial and anti-cancer properties. researchgate.net

Historically, the synthesis of these compounds presented a considerable challenge, primarily in controlling the stereochemistry at the two adjacent chiral centers (the α- and β-carbons). Early synthetic methods often involved aldol-type condensation reactions between glycine (B1666218) derivatives and aldehydes. researchgate.netacs.org For example, the condensation of glycine with benzaldehyde (B42025) can produce β-phenylserine. google.com However, these early methods often resulted in mixtures of stereoisomers, necessitating difficult separation processes. google.com

The development of stereoselective synthesis has been a major focus of research. Over the past few decades, numerous strategies have been developed, including the use of chiral auxiliaries, asymmetric aldol (B89426) reactions, and enzymatic processes to achieve high diastereoselectivity and enantioselectivity. researchgate.netgoogle.com Enzymes such as aldolases and transaldolases have been employed to catalyze the formation of β-hydroxy-α-amino acids with greater control over the stereochemical outcome. google.comnih.gov

Overview of Stereoisomeric Forms and Their Research Relevance

The presence of two chiral centers in 2-amino-3-hydroxy-3-phenylpropanoic acid gives rise to four distinct stereoisomers. These consist of two pairs of enantiomers, which are designated with erythro and threo relative configurations. google.com

Threo isomers : (2R,3S)- and (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid.

Erythro isomers : (2R,3R)- and (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid.

The specific stereoisomer is critically important as biological activity is often exclusive to one particular form. google.com Consequently, the stereoselective synthesis and separation of these isomers are of paramount importance in research and pharmaceutical development.

| Stereoisomer | CAS Number | Configuration |

| (2R,3S)-isomer | 6254-48-4 | L-threo |

| (2S,3R)-isomer | 7695-56-9 | D-threo nih.gov |

| (2R,3R)-isomer | N/A | D-erythro |

| (2S,3S)-isomer | N/A | L-erythro |

The research relevance of each stereoisomer is distinct. For example, the L-threo isomer is a key intermediate in the synthesis of the antibiotics thiamphenicol and florfenicol. google.com The (2R, 3S)-isomer has been used as the primary scaffold to develop novel inhibitors of aminopeptidase N (APN), which has implications for cancer therapy research. tandfonline.com Methods for the stereoisomeric enrichment of these compounds, such as using enzymes like D-threonine aldolase (B8822740) or preferential crystallization techniques, are active areas of investigation to isolate the desired biologically active isomer. google.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910522 | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |

| Record name | DL-Phenylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-DL-Serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid

Diastereomers: Erythro and Threo Forms

The presence of two distinct stereocenters in the molecule of 2-amino-3-hydroxy-3-phenylpropanoic acid means that four different stereoisomers can exist. These stereoisomers can be grouped into two pairs of diastereomers. google.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The relative configuration of the substituents around the two chiral carbons is described using the prefixes erythro and threo.

Erythro form: In the erythro isomer, when depicted as a Fischer projection, similar functional groups on the adjacent chiral carbons are on the same side of the carbon backbone.

Threo form: Conversely, in the threo isomer, the similar functional groups are on opposite sides in a Fischer projection.

These two diastereomeric forms, erythro and threo, each consist of a pair of enantiomers (D/L or R/S). google.com The synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid through methods like the condensation of glycine (B1666218) with benzaldehyde (B42025) is often not stereoselective, resulting in racemic mixtures of both the D,L-threo and D,L-erythro isomers. google.com The separation and selective synthesis of these diastereomers are significant challenges in synthetic chemistry.

Enantiomeric Forms: (2S,3S), (2R,3R), (2R,3S), and (2S,3R) Designations

Each diastereomer of 2-amino-3-hydroxy-3-phenylpropanoic acid exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) or (S). This leads to four distinct stereoisomers:

(2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid and (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid : These two are enantiomers of each other and constitute one diastereomeric pair (the threo or erythro form, depending on the specific molecule's CIP assignments).

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid and (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid : This is the second pair of enantiomers, representing the other diastereomeric form. nih.govnih.gov

The relationship between the erythro/threo nomenclature and the R/S designations is fixed for a given compound but requires careful assignment based on the CIP rules. For instance, the threo form of 2-amino-3-hydroxy-3-phenylpropanoic acid corresponds to the (2R,3S) and (2S,3R) enantiomers. nih.gov The separation of these enantiomers is often necessary to obtain optically pure compounds for specific applications, such as intermediates in antibiotic synthesis. google.com

Table 1: Stereoisomers of 2-Amino-3-hydroxy-3-phenylpropanoic Acid

| Designation | Diastereomeric Form | Enantiomeric Pair |

|---|---|---|

| (2R,3R) | Threo | Enantiomer of (2S,3S) |

| (2S,3S) | Threo | Enantiomer of (2R,3R) |

| (2R,3S) | Erythro | Enantiomer of (2S,3R) |

Chiral Purity and Enantiomeric Excess (ee) in Research Contexts

In many research and industrial applications, particularly in pharmacology, it is often the case that only one specific enantiomer of a chiral molecule exhibits the desired biological activity. google.com Consequently, the synthesis and isolation of a single enantiomer in high purity are of paramount importance. The chiral purity of a sample is quantified by its enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other.

Enantiomeric excess is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture.

Various analytical techniques are employed to determine the enantiomeric excess of 2-amino-3-hydroxy-3-phenylpropanoic acid and its derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying enantiomers, allowing for precise ee determination. google.com Other methods include the use of nuclear magnetic resonance (NMR) spectroscopy with chiral discriminating agents. mdpi.com

In research, significant effort is dedicated to developing stereoselective synthetic routes that yield high enantiomeric excess. For example, enzymatic resolution processes have been developed to enrich mixtures of the threo-isomers of 2-amino-3-hydroxy-3-phenylpropanoic acid. By using enzymes like D-threonine aldolase (B8822740), which selectively acts on one enantiomer, it is possible to achieve high ee values, often 85% or greater. google.com In specific instances, ee's as high as 96% have been reported for the L-threo isomer after enzymatic treatment. google.com Another approach involves preferential crystallization, which has been successfully used to resolve the threo form, achieving optical purities of 90-92%. nih.gov

Table 2: Research Findings on Enantiomeric Excess (ee) of 2-Amino-3-hydroxy-3-phenylpropanoic Acid

| Method | Isomer Form | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Enzymatic Resolution (D-threonine aldolase) | L-threo | ≥ 85% | google.com |

| Enzymatic Resolution (D-threonine aldolase) | L-threo | 94% | google.com |

| Enzymatic Resolution (D-threonine aldolase) | L-threo | 96% | google.com |

These methods are crucial for producing optically pure materials required for the synthesis of complex molecules where stereochemistry is a critical factor for their function. google.com

Advanced Synthetic Methodologies for 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure stereoisomers of phenylserine (B13813050). Various strategies have been developed to control the formation of the two chiral centers in the molecule.

Diastereoselective Synthesis Strategies

Diastereoselective strategies aim to control the relative stereochemistry of the two adjacent stereocenters (C2 and C3). Aldol (B89426) reactions are a common approach, where the reaction of a glycine (B1666218) enolate or its equivalent with benzaldehyde (B42025) can generate either the syn or anti diastereomer.

One notable method involves an auxiliary-based approach utilizing a chiral camphor (B46023) derivative. In this strategy, the diastereoselectivity of the aldol reaction is dependent on the nature of the aldehyde substituent. For instance, reactions with aromatic aldehydes can favor the formation of erythro (anti) products, potentially due to favorable π-π stacking interactions in the transition state. Conversely, reactions with aliphatic aldehydes tend to favor the threo (syn) isomer due to steric hindrance directing the approach of the electrophile. thieme-connect.com The use of lithium chloride is often essential for achieving high diastereoselectivity by promoting a closed, chair-like Zimmerman-Traxler transition state. thieme-connect.com

Another approach is the Brønsted base-catalyzed syn-selective direct aldol reaction of Schiff bases of glycine o-nitroanilide. The o-nitroanilide framework provides a hydrogen-bonding platform that influences the reactivity of the nucleophile and directs the diastereoselectivity of the reaction, leading predominantly to the syn β-hydroxy α-amino acid derivatives. nih.govacs.org

Enantioselective Synthesis Strategies

Enantioselective methods establish the absolute stereochemistry at the newly formed chiral centers. Catalytic asymmetric aldol reactions of glycine derivatives with benzaldehyde are a primary focus in this area.

A significant advancement is the zinc-ProPhenol-catalyzed direct asymmetric aldol reaction between glycine Schiff bases and aldehydes. This transformation yields syn β-hydroxy-α-amino esters with high levels of both diastereo- and enantioselectivity. researchgate.net In a different approach, a chiral zirconium catalyst has been employed for the aldol reaction of a silicon enolate derived from N-trifluoroacetylglycinate. This method provides an efficient route to anti-β-hydroxy-α-amino acid derivatives with excellent enantioselectivity. organic-chemistry.org

Biomimetic approaches have also been explored. Inspired by enzymatic aldol reactions, a chiral pyridoxal (B1214274) catalyst can be used for the direct asymmetric aldol reaction of a glycinate (B8599266) with aldehydes. This method has been shown to produce a wide range of chiral β-hydroxy-α-amino esters. researchgate.net

| Catalyst System | Glycine Derivative | Typical Product Stereochemistry | Key Features |

|---|---|---|---|

| Zinc-ProPhenol | Glycine Schiff Base | syn | Operates at room temperature; good to excellent diastereo- and enantioselectivity. researchgate.net |

| Chiral Zirconium Catalyst | N-trifluoroacetylglycinate Silicon Enolate | anti | Highly enantio- and diastereoselective; applicable to various aldehydes. organic-chemistry.org |

| Chiral Pyridoxal | Glycinate | Varies | Biomimetic approach; broad substrate scope for aldehydes. researchgate.net |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries. wikipedia.org They are typically derived from readily available amino alcohols. In the synthesis of β-hydroxy-α-amino acids, an N-acyl oxazolidinone (derived from glycine) is deprotonated to form a rigid Z-enolate, often chelated to a Lewis acid like boron or titanium. santiago-lab.comresearchgate.net The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This results in a highly diastereoselective aldol addition, typically yielding the syn product. researchgate.net The auxiliary can then be cleaved under mild conditions to afford the desired acid, ester, or alcohol without racemization. santiago-lab.com

Schöllkopf Bis-Lactim Ether Method: The Schöllkopf method provides an alternative route for the asymmetric synthesis of α-amino acids. wikipedia.org This strategy utilizes a chiral auxiliary derived from the cyclization of glycine and L-valine to form a 2,5-diketopiperazine. This is subsequently converted to a bis-lactim ether. Deprotonation at the prochiral carbon of the glycine unit, followed by reaction with an electrophile (in this case, benzaldehyde to form the β-hydroxy derivative via an aldol-type reaction), occurs with high diastereoselectivity. biosynth.com The steric hindrance from the isopropyl group of the valine auxiliary directs the electrophile to the opposite face of the enolate. wikipedia.org Finally, mild acidic hydrolysis cleaves the bis-lactim ether to release the desired β-hydroxy-α-amino acid methyl ester with high enantiomeric purity. wikipedia.orgbiosynth.com

| Auxiliary Type | Key Intermediate | Mechanism of Stereocontrol | Typical Product |

|---|---|---|---|

| Evans Oxazolidinone | N-Acyl Oxazolidinone Z-enolate | Steric shielding by the auxiliary's substituent. wikipedia.orgsantiago-lab.com | syn-Aldol adduct |

| Schöllkopf Auxiliary | Metallated Bis-lactim Ether | Steric hindrance from the valine-derived isopropyl group. wikipedia.org | α-Substituted amino acid ester biosynth.com |

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. Proline and its derivatives have emerged as powerful catalysts for asymmetric aldol reactions. nih.govnih.gov

In a typical proline-catalyzed aldol reaction, the catalyst reacts with a ketone (or a glycine equivalent) to form a chiral enamine intermediate. This enamine then attacks the aldehyde (benzaldehyde) in a stereocontrolled manner. The stereoselectivity is often explained by a Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline plays a key role in activating the aldehyde and orienting the reactants. nih.gov For the synthesis of phenylserine derivatives, this approach can be applied to the reaction of a glycine Schiff base with benzaldehyde, catalyzed by proline, to form an α,β-dehydroamino acid derivative which can be subsequently reduced. acs.org

Glycosyl amino acids have also been investigated as organocatalysts. For example, derivatives of α-D-xylopentofuranosyl have shown catalytic activity and enantioselectivity in the aldol reaction between various aromatic aldehydes and acetone. psu.edu

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity. jocpr.com

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. The reacted and unreacted enantiomers, now different chemical species, can then be separated.

Lipase-Catalyzed Resolution: Lipases are versatile enzymes capable of catalyzing the hydrolysis or transesterification of esters in a stereoselective manner. jocpr.com The racemic ethyl ester of 3-amino-3-phenyl-2-hydroxy-propionate can be resolved through lipase-mediated kinetic hydrolysis. Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), immobilized on diatomaceous earth (Lipase PS-IM), has been shown to be particularly effective, achieving a high enantiomeric ratio (E > 200) at approximately 50% conversion. nih.gov This indicates that the enzyme rapidly hydrolyzes one enantiomer of the ester while leaving the other largely untouched.

Aldolase-Catalyzed Resolution: Threonine aldolases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde. nih.gov These enzymes can also be used for the resolution of racemic mixtures. D-threonine aldolase (B8822740), for example, can selectively catalyze the retro-aldol cleavage of the D-threo isomer of 2-amino-3-hydroxy-3-phenylpropionic acid into glycine and benzaldehyde. googleapis.com This leaves the L-threo isomer untouched, allowing for its enrichment to a high enantiomeric excess (ee). For example, treating D,L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid with D-threonine aldolase resulted in the L-threo isomer with a 94% ee. googleapis.com More recently, a D-threonine aldolase from Delftia sp. (DrDTA) has been identified as a promising biocatalyst for resolving DL-threo-phenylserine, achieving excellent enantiomeric excess (>99%) at high substrate concentrations. rsc.org

| Enzyme | Substrate | Reaction Type | Key Findings |

|---|---|---|---|

| Lipase PS-IM (B. cepacia) | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Kinetic Hydrolysis | High enantiomeric ratio (E > 200) at ~50% conversion. nih.gov |

| D-Threonine Aldolase | Racemic D,L-threo phenylserine derivatives | Retro-aldol Cleavage | Enrichment of the L-threo isomer to high ee (>94%). googleapis.com |

| D-Threonine Aldolase (from Delftia sp.) | DL-threo-phenylserine | Retro-aldol Cleavage | Excellent resolution (ee > 99%) at high substrate loads (up to 1.0 M). rsc.org |

Whole-Cell Biotransformations

Whole-cell biotransformation has emerged as a powerful and sustainable strategy for the synthesis of complex chiral molecules, offering several advantages over the use of isolated enzymes, including cofactor regeneration and improved catalyst stability. In the context of 2-amino-3-hydroxy-3-phenylpropanoic acid and related structures, whole-cell systems, particularly yeast, have been effectively employed for stereoselective reductions.

A notable example involves the use of the yeast Saccharomyces cerevisiae (ATCC 9080) for the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate. researchgate.net This biotransformation yields ethyl (S)-3-hydroxy-3-phenylpropionate, which serves as a key chiral intermediate. researchgate.net This intermediate can subsequently be converted through a series of chemical steps into the desired β-amino acid. researchgate.net The efficiency of such whole-cell biotransformations is critically dependent on the regeneration of cofactors like NADH and NADPH. researchgate.net The metabolic pathways within the living cell facilitate this regeneration, making the process self-sustaining. researchgate.netmdpi.com

Furthermore, whole-cell catalysis has been applied to produce derivatives of L-phenylalanine. For instance, engineered E. coli strains have been developed to produce L-phenyllactic acid (L-PLA) from L-phenylalanine, achieving high titers. frontiersin.org While not a direct synthesis of the title compound, these examples underscore the potential of metabolically engineered microorganisms to create chiral building blocks from aromatic amino acid precursors. frontiersin.org The use of whole-cell systems can also circumvent issues of substrate or product inhibition that can affect isolated enzymes, sometimes through the use of biphasic systems that sequester the product. mdpi.com

| Microorganism | Substrate | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (ATCC 9080) | Ethyl 3-phenyl-3-oxopropionate | Ethyl (S)-3-hydroxy-3-phenylpropionate | Asymmetric Ketone Reduction | researchgate.net |

| Engineered E. coli | L-Phenylalanine | L-Phenyllactic acid | Whole-cell biocatalysis with cofactor regeneration | frontiersin.org |

Enzyme-Catalyzed Aldol Reactions for β-Amino Acid Synthesis

Enzyme-catalyzed aldol reactions represent a direct and highly atom-economical approach to forming the carbon-carbon bond required for the synthesis of β-hydroxy-α-amino acids. researchgate.net Aldolases, particularly threonine aldolases, are instrumental in this regard as they catalyze the reversible reaction between glycine (the donor) and an aldehyde (the acceptor). nih.gov

For the synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid, the key reaction is the aldol addition of glycine to benzaldehyde. Threonine aldolases are classified based on the stereochemistry of the product they form, such as L-threo aldolase (EC 4.1.2.5), L-allo-threonine aldolase (EC 4.1.2.48), and D-threonine aldolase (EC 4.1.2.42). nih.gov These enzymes exhibit high selectivity for producing either D- or L-isomers at the α-carbon but often have lower diastereoselectivity at the β-carbon. nih.gov

One of the challenges with aldolase-catalyzed reactions is that the equilibrium can be unfavorable, and the aldehyde substrate can sometimes inhibit or inactivate the enzyme. nih.gov To overcome these limitations, significant research has focused on protein engineering and the discovery of novel enzymes. tandfonline.com For instance, computer-assisted rational molecular modification and medium engineering have been used to create highly diastereoselective L-threonine aldolases. tandfonline.com Serine hydroxymethyltransferase (SHMT) is another enzyme capable of catalyzing this type of aldol reaction, though its substrate scope is generally more limited compared to threonine aldolases. nih.govtandfonline.com

A biomimetic approach has also been developed using a chiral pyridoxal catalyst, inspired by the enzymatic mechanism. researchgate.net This chemical catalysis method facilitates the direct asymmetric aldol reaction of glycinate with a wide range of aldehydes, achieving high yields and excellent enantioselectivity, with diastereoselectivity reaching up to 20:1 under mild conditions. researchgate.net

| Enzyme/Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| L-Threonine Aldolase | Aldol Addition | Glycine + Benzaldehyde | Forms L-threo isomer; broad aldehyde specificity. | nih.gov |

| D-Threonine Aldolase | Aldol Addition / Retro-aldol | Glycine + Benzaldehyde | Forms D-threo isomer; used for stereoisomeric enrichment. | nih.govgoogle.com |

| Serine Hydroxymethyltransferase (SHMT) | Aldol Addition | Glycine + Aldehydes | More limited substrate scope compared to aldolases. | nih.govtandfonline.com |

| Chiral Pyridoxal Catalyst | Biomimetic Aldol Reaction | Glycinate + Aldehydes | High diastereoselectivity (up to 20:1) and enantioselectivity. | researchgate.net |

Multi-Component Reactions for Vicinal Amino-Hydroxy Acid Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for generating the α-amino acid and α-hydroxy acid derivatives that form the core of vicinal amino-hydroxy acid scaffolds. beilstein-journals.org

The Passerini three-component reaction combines a carbonyl compound (like benzaldehyde), a carboxylic acid, and an isonitrile to produce α-acyloxy carboxamides. beilstein-journals.org This provides a direct route to an acylated α-hydroxy acid structure. The Ugi four-component reaction extends this by incorporating a primary amine, yielding an α-acylamino carboxamide. beilstein-journals.org These reactions are powerful tools in combinatorial chemistry for rapidly creating libraries of complex amino acid derivatives. beilstein-journals.org

A strategy for synthesizing combined α-amino and α-hydroxy acids involves the initial ring-opening of epoxides with chelated enolates, followed by oxidation and a subsequent Passerini reaction. beilstein-journals.org This approach allows for the construction of highly functionalized derivatives. For instance, a saturated aldehyde can undergo a Passerini reaction to yield the desired addition product in high yield (e.g., 80%). beilstein-journals.org While Ugi reactions are also possible in this context, they may result in lower yields and a mixture of diastereomers. beilstein-journals.org

More recently, an enantioselective four-component reaction has been developed that combines a diazoketone, water, an aniline, and ethyl glyoxylate (B1226380) in the presence of a rhodium catalyst and a chiral Brønsted acid. rsc.org This method efficiently produces β-hydroxy-α-amino acid derivatives with high diastereoselectivity and enantioselectivity, demonstrating the advanced capability of MCRs to create complex chiral architectures in a single operation. rsc.org

Stereodivergent Synthetic Routes

The presence of two chiral centers in 2-amino-3-hydroxy-3-phenylpropanoic acid means it can exist as four distinct stereoisomers (D/L-threo and D/L-erythro). google.com Stereodivergent synthesis aims to provide selective access to any of these stereoisomers from a common starting material. This flexibility is crucial for structure-activity relationship studies and the synthesis of stereochemically pure natural products and pharmaceuticals. elsevierpure.comrsc.org

One effective strategy begins with a common chiral precursor, such as Garner's aldehyde. elsevierpure.com From this starting material, stereocontrolled construction of both the (2S,3R)- and (2S,3S)-stereocenters can be achieved, providing access to different diastereomers. elsevierpure.com Another powerful approach involves the transfer of axial chirality from an enantioenriched allene (B1206475) precursor to create point chirality in the final 2-amino-1,3-diol product. rsc.org By carefully selecting reagents and controlling reaction conditions, this method can be used to produce any of the possible diastereomeric products from a single allene starting material. rsc.org

Regio- and stereospecific synthesis of related threo-3-amino-2-hydroxy acids has been accomplished from olefinic acids. rsc.org The key step is the regiospecific ring-opening of a cis-2,3-epoxy acid with ammonia, which selectively forms the threo isomer. rsc.org

Furthermore, Brønsted base-catalyzed direct aldol reactions of glycine Schiff bases offer a pathway to syn-selective synthesis of β-hydroxy α-amino acids. nih.gov The use of a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile, in combination with specific catalysts, allows for efficient control over both diastereo- and enantioselectivity. nih.govacs.org This contrasts with other methods, such as phase-transfer catalysis, which often lead to anti-adducts with lower selectivity. nih.gov By tuning the catalyst and reaction conditions, it is possible to diverge the synthetic route to favor different stereochemical outcomes.

Chemical Transformations and Derivatization Strategies of 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid

Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk For 2-amino-3-hydroxy-3-phenylpropanoic acid, the three functional groups offer multiple sites for such transformations.

Other potential interconversions, based on general principles of organic chemistry, include:

Reduction of the Carboxylic Acid: The carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting phenylserine (B13813050) into an amino diol. imperial.ac.uk

Oxidation of the Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone, yielding a β-keto-α-amino acid derivative. The choice of oxidant is critical to avoid over-oxidation or side reactions with the amino group.

Transamination: The amino group can be introduced into a precursor molecule via transamination reactions, a key biocatalytic strategy for synthesizing amino acids. nih.gov

These interconversions significantly expand the synthetic utility of the phenylserine scaffold, allowing for the creation of a diverse library of derivatives.

Formation of Cyclic Derivatives and Heterocycles (e.g., Oxazolidinones, Thiazolines)

The 1,2-amino alcohol functionality of phenylserine is a versatile precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

Oxazolidinones: Oxazolidin-2-ones are important heterocyclic motifs found in several antibacterial agents. nih.gov They can be synthesized from β-amino alcohols like phenylserine through several methods:

Reaction with Phosgene or Equivalents: The amino and hydroxyl groups can cyclize upon reaction with phosgene, diphosgene, or triphosgene. This method is highly efficient but involves hazardous reagents.

Carbonylation Reactions: Catalytic carbonylation of β-amino alcohols using carbon dioxide (CO₂) or dialkyl carbonates provides a greener alternative. nih.gov

Cycloaddition of Epoxides with Isocyanates: A related strategy involves the reaction of an epoxide precursor with an isocyanate, which can lead to the formation of the oxazolidinone ring system. nih.gov

These reactions often proceed with high stereospecificity, transferring the chirality of the starting phenylserine to the final heterocyclic product.

Thiazolines: Thiazolines and their derivatives are another class of heterocycles with significant biological activity. researchgate.netnih.gov Their synthesis from phenylserine typically requires modification of the hydroxyl group or reaction with a sulfur-containing reagent. One common approach is the condensation of an amino thiol with a carboxylic acid derivative. While phenylserine itself is not an amino thiol, it can be converted into a precursor for thiazoline (B8809763) synthesis. For instance, the condensation of a cysteine derivative with a nitrile can yield a thiazoline. organic-chemistry.orgnih.gov A general route might involve the reaction of a phenylserine derivative with Lawesson's reagent to convert the carbonyl of a protected amide into a thioamide, followed by cyclization.

Table 2: Examples of Cyclic Derivatives from Phenylserine Precursors

| Cyclic System | General Synthetic Method | Common Reagents | Key Features |

|---|---|---|---|

| Oxazolidinone | Intramolecular cyclization of the 1,2-amino alcohol | Phosgene, Triphosgene, Carbonyl diimidazole (CDI) | Preserves stereochemistry from the amino alcohol; common in pharmaceuticals. nih.gov |

Regio- and Stereospecific Ring-Opening Reactions of Related Epoxides

A powerful strategy for the synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid and its derivatives is the nucleophilic ring-opening of a phenyl-substituted epoxide, such as a phenyl glycidic ester. The outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile, which dictate the regio- and stereoselectivity. nih.govyoutube.com

The epoxide ring can be opened by nucleophilic attack at either the C2 or C3 position.

Attack at C2: Nucleophilic attack at the carbon adjacent to the ester (or a related activating group) leads to the desired amino acid backbone.

Attack at C3: Attack at the benzylic carbon is also possible, especially under conditions that favor carbocation formation.

The choice of nitrogen nucleophile is critical. Ammonia or its equivalents can be used, but azide (B81097) anion (N₃⁻), followed by reduction, is often preferred for its high nucleophilicity and the mild conditions required for converting the resulting azide to an amine. google.comorganic-chemistry.org

The stereochemistry of the ring-opening typically follows an Sₙ2 mechanism, resulting in an inversion of configuration at the center of attack. Therefore, starting with a specific epoxide enantiomer allows for the synthesis of a specific diastereomer of phenylserine. For example, opening a trans-epoxide with an azide nucleophile will lead to the anti-azido alcohol, which upon reduction yields the threo (or anti) diastereomer of phenylserine. Conversely, a cis-epoxide will yield the syn-product. The regioselectivity can be controlled by the reaction conditions; basic or neutral conditions generally favor attack at the less sterically hindered carbon (C2), while acidic conditions can favor attack at the more substituted benzylic carbon (C3). youtube.com

Table 3: Regio- and Stereoselective Ring-Opening of Phenyl-Substituted Epoxides

| Nucleophile/Reagent | Conditions | Predominant Site of Attack | Stereochemical Outcome |

|---|---|---|---|

| Sodium Azide (NaN₃) | Neutral/Aprotic Solvent (e.g., PEG) | C2 (less hindered) | Inversion (Sₙ2) |

| Ammonia (NH₃) | Pressurized system | C2 (less hindered) | Inversion (Sₙ2) |

| Amines (R-NH₂) | Metal-catalyzed (e.g., W, Ni, Gd) | Directed by catalyst and substrate | Controlled inversion |

Role As a Chiral Building Block in Complex Chemical Synthesis

Applications in Non-Proteinogenic Amino Acid Scaffolds

2-Amino-3-hydroxy-3-phenylpropanoic acid is classified as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 common amino acids encoded by the standard genetic code. NPAAs are crucial in modern medicinal chemistry for the construction of novel molecular scaffolds that are not found in natural peptides. nih.gov The incorporation of NPAAs like 2-amino-3-hydroxy-3-phenylpropanoic acid into peptide chains can fundamentally alter their structure and biological properties. nih.gov

As a β-amino acid, its structure provides a different backbone spacing compared to natural α-amino acids, leading to the formation of unique secondary structures (peptidic foldamers) and conferring resistance to enzymatic degradation by proteases. Organisms such as bacteria and fungi naturally utilize non-ribosomal peptide synthetases (NRPSs) to incorporate hundreds of different NPAAs into bioactive peptides, highlighting the evolutionary advantage of such building blocks. nih.gov Synthetic chemists leverage this principle by using 2-amino-3-hydroxy-3-phenylpropanoic acid to create novel peptide-based scaffolds with enhanced stability and tailored biological activities, expanding the chemical space for drug discovery beyond that accessible through natural proteinogenic amino acids. researchgate.net

Integration into Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability, oral bioavailability, and receptor selectivity. nih.gov 2-Amino-3-hydroxy-3-phenylpropanoic acid is an exemplary building block for this purpose. Its defined stereochemistry and the presence of a phenyl group allow it to mimic aromatic amino acids like phenylalanine, while its β-amino acid backbone introduces conformational constraints. researchgate.netvub.be

Constraining the conformational flexibility of a peptide is a key strategy in peptidomimetic design, as it can lock the molecule into its bioactive conformation, leading to higher binding affinity for its biological target. researchgate.netrsc.org The incorporation of scaffolds derived from 2-amino-3-hydroxy-3-phenylpropanoic acid has been successfully applied in the design of enzyme inhibitors. For instance, the (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid scaffold has been used as a key structural element to develop novel inhibitors of aminopeptidase (B13392206) N (APN/CD13), a metalloprotease involved in cancer progression. tandfonline.comnih.gov In these designs, the specific spatial arrangement of the amino, hydroxyl, and carboxyl groups is crucial for coordinating with the active site of the enzyme, while the phenyl group can engage in hydrophobic interactions within the enzyme's binding pocket. tandfonline.com

Precursor in Natural Product Synthesis and Analogues (e.g., Taxol Side Chains)

One of the most significant applications of 2-amino-3-hydroxy-3-phenylpropanoic acid is its role as a key precursor in the semi-synthesis of the blockbuster anticancer drug Paclitaxel (Taxol). The biological activity of Taxol is critically dependent on its C-13 side chain, which is an N-benzoyl-(2R,3S)-3-phenylisoserine moiety. nih.gov The (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid is the direct chiral precursor to this vital side chain. researchgate.net

The synthesis of this side chain is a critical step in producing Taxol and its analogues. Chemoenzymatic strategies have been developed to produce the (2R,3S) isomer with high enantiomeric purity (ee > 98%), which is then elaborated to form the final side chain. researchgate.net This side chain is subsequently attached to the complex taxane (B156437) core, baccatin (B15129273) III, to complete the synthesis of Taxol. nih.gov The unique structure of this β-amino acid derivative is essential for Taxol's mechanism of action, which involves binding to tubulin and stabilizing microtubules, thereby arresting cell division. Furthermore, this building block has been utilized in the stereocontrolled synthesis of aminated analogues of the Taxol side chain, allowing for the exploration of new derivatives with potentially improved pharmacological profiles. researchgate.net

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis (e.g., Thiamphenicol (B1682257), Florfenicol (B1672845), L-Methyldopa)

Beyond its role in natural product synthesis, derivatives of 2-amino-3-hydroxy-3-phenylpropanoic acid serve as crucial intermediates in the industrial synthesis of several important Active Pharmaceutical Ingredients (APIs). google.compharmanoble.com An API is the component of a drug that produces the intended therapeutic effect. The use of these chiral intermediates ensures the final drug product has the correct stereochemistry, which is often essential for its efficacy and safety. google.com

Thiamphenicol and Florfenicol : The L-threo stereoisomer of a derivative, specifically L-threo-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, is a key intermediate in the synthesis of the broad-spectrum antibiotics Thiamphenicol and Florfenicol. google.com This precursor undergoes a series of chemical transformations, including esterification, reduction to the corresponding aminodiol, and finally dichloroacetylation to yield Thiamphenicol. google.com Florfenicol, a fluorinated analogue of Thiamphenicol used primarily in veterinary medicine, is also synthesized from this same chiral precursor. google.comebi.ac.uk

L-Methyldopa : A related derivative, L-threo-2-amino-2-methyl-3-hydroxy-3-phenylpropionic acid, serves as an intermediate in the production of L-Methyldopa, an antihypertensive agent used to treat high blood pressure. google.com The synthesis leverages this chiral amino acid to construct the final API with the required (S)-configuration at the α-carbon, which is critical for its pharmacological activity. google.comnih.gov

Interactive Data Table: Applications in Synthesis

| Section | Application Area | Specific Example(s) | Key Role of Compound |

| 5.1 | Non-Proteinogenic Scaffolds | Creation of novel peptidic foldamers | Provides unique backbone spacing and chirality, enhances proteolytic stability. |

| 5.2 | Peptidomimetics | Design of Aminopeptidase N (APN/CD13) inhibitors | Mimics aromatic amino acids, introduces conformational constraints for improved binding. |

| 5.3 | Natural Product Synthesis | Synthesis of the Paclitaxel (Taxol) C-13 side chain | Serves as the essential chiral precursor for the biologically active side chain. |

| 5.4 | API Synthesis | Thiamphenicol, Florfenicol, L-Methyldopa | Acts as a key chiral intermediate to ensure the correct stereochemistry of the final drug. |

Mechanistic Investigations of Reactions Involving 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid

Enzyme Mechanistic Studies (e.g., D-threonine aldolase (B8822740), OvoA)

Enzymes play a pivotal role in the stereoselective synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid. Mechanistic studies of enzymes like D-threonine aldolase and OvoA reveal the basis of their catalytic efficiency and specificity.

D-threonine aldolase (D-TA) , a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, such as benzaldehyde (B42025), to form phenylserine (B13813050). rsc.orgwikipedia.org The catalytic mechanism proceeds through several key steps. Initially, the amino group of glycine forms a Schiff base with the PLP cofactor. A proton is then abstracted from the α-carbon of glycine, creating a nucleophilic glycine-PLP enolate intermediate. This intermediate subsequently attacks the carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond. nih.gov Finally, hydrolysis of the Schiff base releases the product, 2-Amino-3-hydroxy-3-phenylpropanoic acid, and regenerates the PLP cofactor. nih.govnih.gov Studies have shown that D-threonine aldolases often require divalent metal ions for activity, which are believed to coordinate the β-hydroxyl group of the substrate, acting as a Lewis acid to facilitate the reaction. rsc.orgnih.gov

OvoA is a non-heme iron enzyme involved in the biosynthesis of ovothiol, a sulfur-containing antioxidant. acs.org While its natural substrates are cysteine and histidine, mechanistic studies have employed tyrosine analogs, which are structurally related to phenylserine, to probe its catalytic cycle. acs.orgnih.govacs.org These studies investigate the dual activities of OvoA: cysteine oxidation and the oxidative C-S bond formation. nih.govnih.gov By incorporating specific tyrosine analogs into the enzyme's active site, researchers can modulate the reaction pathways. acs.orgnih.gov These investigations suggest that an active site tyrosine residue plays a crucial role in controlling the partitioning between the two catalytic functions, which branch from a common intermediate. nih.govnih.gov

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid via the aldol reaction of glycine and benzaldehyde is a classic example of carbon-carbon bond formation. researchgate.netlibretexts.orgwikipedia.org The reaction pathway, particularly when catalyzed by D-threonine aldolase, is well-defined.

The key steps in the enzymatic pathway are:

Schiff Base Formation: Glycine condenses with the enzyme-bound PLP.

Deprotonation: A conserved basic residue in the active site removes the α-proton from the glycine-PLP adduct, forming a planar, resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl of benzaldehyde. The stereochemistry of this step is crucial for determining the final product's configuration.

Protonation and Hydrolysis: The resulting aldol adduct is protonated, and subsequent hydrolysis releases the phenylserine product.

The transition state of the aldol addition step dictates the stereochemical outcome at the newly formed chiral centers. The Zimmermann-Traxler model is often invoked to explain the stereoselectivity of non-enzymatic aldol reactions, proposing a six-membered ring-like transition state involving the enolate, the aldehyde, and a metal cation. In enzymatic reactions, the highly organized active site of the aldolase pre-arranges the substrates (the glycine enolate and benzaldehyde) in a specific orientation, effectively acting as a template to control the facial selectivity of the nucleophilic attack and thus determining the product's stereochemistry. nih.gov Sequential reactions combining aldol condensation with transition metal-catalyzed additions have also been explored, though the pathway can be complicated by competing reactions such as the direct addition of the organometallic reagent to the aldehyde. nih.gov

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms by determining which steps are rate-limiting. wikipedia.orgbaranlab.orgprinceton.edu This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org

In mechanistic studies of the non-heme iron enzyme OvoA, researchers used a tyrosine analogue, 2-amino-3-(4-hydroxy-3-(methoxyl)phenyl)propanoic acid, to modulate the enzyme's catalysis. acs.org In these experiments, an inverse deuterium (B1214612) KIE was observed for the reaction with deuterated histidine. acs.org An inverse KIE (kH/kD < 1) typically suggests a change in hybridization from sp2 to sp3 at the labeled position in the rate-determining transition state or the formation of a stiffer bond to the isotope in the transition state compared to the reactant. wikipedia.org This finding, combined with computational studies, supported the hypothesis that oxidative C–S bond formation is likely the first half of the OvoA catalytic cycle and that a specific tyrosine residue plays a key redox role. acs.org

While specific KIE studies on the D-threonine aldolase-catalyzed synthesis of phenylserine are not widely reported in the provided context, such studies on related enzymes have been informative. For example, KIE studies on phenylalanine hydroxylase, which also acts on an aromatic amino acid, have helped to dissect its mechanism, showing that C-H bond cleavage is partially rate-limiting. nih.govicm.edu.pl

Stereochemical Control Mechanisms in Asymmetric Reactions

Achieving high stereochemical control is a central challenge in the synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid, which has two chiral centers and therefore four possible stereoisomers.

Enzymatic synthesis using threonine aldolases offers excellent control over the α-carbon (C2) configuration due to the inherent chirality of the enzyme's active site. nih.govresearchgate.net However, control of the β-carbon (C3) stereochemistry is often less precise, leading to a mixture of diastereomers (syn and anti). nih.gov The diastereomeric ratio can be influenced by reaction conditions. Researchers have found that factors such as temperature, co-solvents, and reaction time can be optimized to favor the formation of one diastereomer over the other, often by operating under kinetic control to achieve high diastereomeric excess (de). rsc.org

For example, one study using a novel D-threonine aldolase found that it was possible to obtain phenylserine derivatives with >90% conversion and >90% de under optimized conditions. rsc.org This demonstrates that careful selection of the enzyme and reaction parameters is a key mechanism for stereochemical control.

| Substrate (Aldehyde) | Key Condition Optimized | Conversion (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| 2-Fluorobenzaldehyde | Temperature, Co-solvent | >90 | >90 |

| 3-Nitrobenzaldehyde | Enzyme amount, Reaction time | >90 | >90 |

Beyond enzymatic methods, other asymmetric strategies rely on different control mechanisms. rsc.org Chiral auxiliaries can be used to direct the stereochemical course of a reaction, which are then cleaved to yield the enantiomerically enriched product. Another approach is dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product through a combination of rapid racemization of the starting material and a stereoselective reaction. These methods provide alternative pathways to access specific stereoisomers of 2-Amino-3-hydroxy-3-phenylpropanoic acid.

Computational and Theoretical Studies of 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum mechanical (QM) methods are based on the fundamental principles of quantum mechanics and provide a highly accurate description of the electronic structure of molecules. These calculations can be used to determine molecular geometries, reaction energies, and various spectroscopic properties. For complex systems, such as an enzyme interacting with its substrate, full QM calculations can be computationally prohibitive. nih.gov

To address this challenge, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a method of choice for modeling enzymatic reactions and other processes in biological systems. wordpress.comkit.edu In the QM/MM approach, the system is partitioned into two regions: the chemically active region (e.g., the substrate and key active site residues), which is treated with a high-level QM method, and the surrounding environment (e.g., the rest of the protein and solvent), which is described by a less computationally expensive molecular mechanics (MM) force field. wordpress.comkit.edumdpi.com This allows for an accurate description of the electronic changes occurring during a reaction while still accounting for the influence of the larger protein environment. rsc.org

For a molecule like phenylserine (B13813050), QM calculations, often employing Density Functional Theory (DFT) with functionals like B3LYP, can be used to optimize its geometry, calculate vibrational frequencies, and predict its reactivity. gelisim.edu.tr When studying its interaction with an enzyme, a QM/MM approach would be employed. For instance, in the active site of an enzyme like phenylserine aldolase (B8822740), the phenylserine molecule, the pyridoxal (B1214274) phosphate (B84403) cofactor, and critical amino acid residues would constitute the QM region, while the remainder of the enzyme would be the MM region. wordpress.com This methodology is crucial for elucidating reaction mechanisms, understanding enzyme catalysis, and calculating properties like pKa values and redox potentials within a biological context. wordpress.com

Table 1: Common QM and QM/MM Approaches for Biomolecular Studies

| Method | Description | Typical Application for Phenylserine |

|---|---|---|

| Hartree-Fock (HF) | An ab initio QM method that approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method but often requires correction for electron correlation. | Initial geometry optimization, calculation of electronic properties. |

| Density Functional Theory (DFT) | A QM method that calculates the electronic structure based on the electron density rather than the wavefunction. It is computationally more efficient than other high-level methods and offers good accuracy. gelisim.edu.tr | Geometry optimization, prediction of spectroscopic parameters (IR, NMR), reaction pathway analysis. gelisim.edu.tr |

| QM/MM | A hybrid method combining QM for a small, reactive part of a system and MM for the larger environment. wordpress.com | Studying enzymatic reactions involving phenylserine (e.g., in phenylserine aldolase), calculating binding energies in an active site. wordpress.comrsc.org |

Conformational Analysis and Energy Minimization

2-Amino-3-hydroxy-3-phenylpropanoic acid is a flexible molecule with several rotatable single bonds. The spatial arrangement of its atoms can vary, leading to different three-dimensional structures known as conformations. gelisim.edu.tr Conformational analysis is the study of these different conformers and their relative energies to identify the most stable, low-energy states. gelisim.edu.trnih.gov

Energy minimization is a computational process used to find the conformation of a molecule that corresponds to a minimum on its potential energy surface. helixon.comopenreview.net Starting from an initial 3D structure, algorithms iteratively adjust the positions of the atoms to reduce the total energy of the system until a stable, low-energy conformation is found. arxiv.org These techniques are essential because the biological activity of a molecule is often dictated by its ability to adopt a specific low-energy conformation that allows it to bind to its biological target. gelisim.edu.tr

Various computational methods can be used for conformational analysis and energy minimization, ranging from systematic searches, where bond rotations are explored incrementally, to more sophisticated methods like molecular dynamics simulations and genetic algorithms. nih.govbioinformaticsreview.com The choice of method often depends on the size and complexity of the molecule. For phenylserine, these studies can reveal the preferred orientations of the phenyl, carboxyl, amino, and hydroxyl groups, which is critical for understanding its interactions with other molecules, particularly enzyme active sites.

Table 2: Techniques for Conformational Analysis and Energy Minimization

| Technique | Principle | Relevance to Phenylserine |

|---|---|---|

| Systematic Search | Rotates specific bonds by a defined increment and calculates the energy of each resulting conformer. | Can map the potential energy surface related to key dihedral angles in phenylserine. |

| Stochastic/Monte Carlo Search | Randomly modifies the molecular geometry and accepts or rejects the new conformation based on its energy. | Efficiently samples a wide range of conformational space to find low-energy structures. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time by solving Newton's equations of motion, allowing the molecule to explore different conformations. | Provides insight into the dynamic behavior of phenylserine in solution or within a protein, revealing accessible conformations. |

| Genetic Algorithms | Uses principles of evolution to "evolve" a population of conformations towards lower energy states. bioinformaticsreview.com | A powerful optimization technique for finding the global energy minimum for a flexible molecule like phenylserine. bioinformaticsreview.com |

| Neural Network-Based Optimization | Employs machine learning models to learn the potential energy landscape and predict energy-minimized structures more rapidly than traditional methods. helixon.comarxiv.org | Offers a high-speed alternative for predicting stable conformers of phenylserine. helixon.com |

Docking Studies in Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. mdpi.com This method is fundamental in structure-based drug design and for understanding how a substrate like phenylserine fits into the active site of an enzyme. mdpi.com

The docking process involves two main steps: first, sampling a wide range of possible conformations and orientations of the ligand within the receptor's binding site, and second, using a scoring function to estimate the binding affinity (e.g., binding free energy) for each of these poses. mdpi.com A lower binding energy score generally indicates a more stable and favorable interaction.

Docking studies can provide detailed atomic-level insights into the interactions between 2-Amino-3-hydroxy-3-phenylpropanoic acid and an enzyme. For example, they can identify key hydrogen bonds, salt bridges, and hydrophobic interactions with active site residues. nih.gov Such studies have been performed on structurally similar β-hydroxy-β-arylpropanoic acids to investigate their binding to cyclooxygenase (COX) enzymes. nih.govnih.gov In these studies, the carboxylic acid group was found to form strong interactions, including salt bridges with arginine residues and hydrogen bonds with tyrosine residues in the active site. nih.gov Similar interactions would be expected for phenylserine when docked into the active sites of enzymes like phenylserine aldolase, L-phenylserine dehydrogenase, or other potential targets. nih.govnih.gov

Table 3: Example Docking Results for β-Hydroxy-β-arylpropanoic Acids in COX Enzymes Data adapted from studies on structurally related compounds to illustrate typical docking outputs.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-hydroxy-3-phenylpropanoic acid | COX-1 | -7.39 | Arg120, Tyr355 |

| 3-hydroxy-3-phenylpropanoic acid | COX-2 | -7.17 | Arg120, Tyr355 |

| (R)-3-hydroxy-3,3-diphenylpropanoic acid | COX-1 | -8.59 | Not specified |

This table is illustrative and based on data for similar compounds to demonstrate the type of information obtained from docking studies. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly QM calculations, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. illinois.edu The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. QM methods can calculate the magnetic shielding tensors for each nucleus in a molecule. illinois.edu These values can be converted into chemical shifts that can be directly compared with experimental NMR spectra. github.io Accurately predicting NMR spectra requires a good description of the molecular geometry and can be influenced by solvent effects, which are often included in the calculations using continuum solvent models (like PCM). github.io Machine learning approaches are also emerging as a powerful tool for rapidly and accurately predicting NMR chemical shifts. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of a molecule's chemical bonds. Computational methods can predict these vibrational frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates. diva-portal.org The output is a list of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR spectrum. orientjchem.org It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity, improving the agreement with experimental spectra. nih.gov

For 2-Amino-3-hydroxy-3-phenylpropanoic acid, these predictive methods can help in assigning peaks in experimental spectra and in understanding how its structure influences its spectroscopic properties.

Table 4: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for Phenylalanine Residues Data for the related amino acid Phenylalanine is shown to demonstrate typical accuracy.

| Carbon Atom | Experimental Shift (ppm) | Computed Shift (ppm) |

|---|---|---|

| Cα | 58.1 | 57.5 |

| Cβ | 39.5 | 38.9 |

| Cγ (ring) | 138.9 | 138.2 |

| Cδ (ring) | 130.1 | 129.6 |

| Cε (ring) | 129.2 | 128.7 |

Note: Computed values are representative and depend heavily on the level of theory and basis set used. illinois.edu

Table 5: Illustrative Comparison of Experimental vs. Computationally Predicted IR Frequencies for Phenylalanine Data for the related amino acid Phenylalanine is shown to demonstrate typical accuracy.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled DFT Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Carboxyl) | 1620 | 1625 |

| NH₃⁺ Bend (Amine) | 1525 | 1530 |

| Phenyl Ring Stretch | 1495 | 1498 |

Note: Calculated frequencies are often scaled to better match experimental values. researchgate.net

Analytical Methodologies for Stereochemical Elucidation and Purity Assessment

Chromatographic Techniques for Chiral Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation of the stereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful tools for this purpose. yakhak.orggcms.cz

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary technique for the enantioseparation of amino acids and their derivatives. yakhak.org The separation relies on the differential interaction between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated high enantioselectivity for a variety of chiral compounds, including amino acids. yakhak.orgsigmaaldrich.com For 2-amino-3-hydroxy-3-phenylpropanoic acid, a typical approach would involve a CSP like Chirobiotic T, which is based on the macrocyclic glycopeptide teicoplanin. researchgate.net The choice of mobile phase, often a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and a buffer, is critical for optimizing the separation. researchgate.netnih.gov

Another effective direct separation method utilizes crown-ether-based chiral stationary phases. researchgate.net Indirect methods are also employed, where the enantiomers are derivatized with a chiral reagent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). researchgate.netnih.gov

Gas Chromatography (GC):

For GC analysis, the amino acid must first be derivatized to increase its volatility. A common derivatization strategy involves the formation of N-trifluoroacetyl-O-methyl esters. nih.gov The resulting volatile derivatives are then separated on a chiral capillary column. gcms.cznih.gov Cyclodextrin-based stationary phases are particularly effective for the enantiomeric separation of derivatized amino acids. gcms.cz Comprehensive two-dimensional GC (GCxGC) can offer enhanced resolution for complex mixtures of amino acids. nih.gov

| Technique | Chiral Stationary Phase (CSP) / Derivatizing Agent | Typical Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Hexane/Isopropanol | UV, Fluorescence |

| Chiral HPLC (Direct) | Macrocyclic glycopeptide (e.g., Teicoplanin - Chirobiotic T) | Methanol/Water | UV |

| HPLC (Indirect) | Marfey's Reagent (FDAA) | Acetonitrile/Buffer Gradient on C18 | UV |

| Chiral GC (Indirect) | Cyclodextrin derivatives | Helium | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Spectroscopic techniques are vital for confirming the molecular structure of 2-amino-3-hydroxy-3-phenylpropanoic acid and ensuring its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to confirm the presence of the phenyl group, the amino group, the hydroxyl group, and the protons on the aliphatic backbone. researchgate.net Specific techniques like COSY and HSQC can further elucidate the connectivity between atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nist.gov The spectrum of 2-amino-3-hydroxy-3-phenylpropanoic acid would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming its molecular weight. unito.it Techniques like electrospray ionization (ESI) are commonly used for amino acids. unito.it High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information. unito.it

| Spectroscopic Technique | Information Obtained | Expected Key Features for 2-Amino-3-hydroxy-3-phenylpropanoic acid |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Signals for aromatic protons, CH-alpha, CH-beta, NH₂, OH, COOH |

| ¹³C NMR | Carbon skeleton | Signals for aromatic carbons, C=O, C-alpha, C-beta |

| IR Spectroscopy | Functional groups | Broad O-H stretch, N-H stretch, C=O stretch, aromatic C-H stretches |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak [M+H]⁺ or [M-H]⁻, characteristic fragments (e.g., loss of H₂O, CO₂) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov This technique requires a single, high-quality crystal of the compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the crystal lattice can be determined. ed.ac.uk

For chiral molecules like 2-amino-3-hydroxy-3-phenylpropanoic acid, anomalous dispersion is used to determine the absolute configuration. researchgate.net This effect, which is more pronounced with the presence of heavier atoms, allows for the differentiation between a structure and its mirror image (enantiomer). ed.ac.uk The result is an unambiguous assignment of the (R) or (S) configuration at each chiral center. researchgate.net The crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

Methods for Enantiomeric Excess Determination (e.g., Chiral NMR, Chiral HPLC)

Determining the enantiomeric excess (ee) is crucial for assessing the purity of a chiral substance. Enantiomeric excess is a measure of the predominance of one enantiomer over the other in a mixture.

Chiral HPLC: As described in section 8.1, chiral HPLC is a primary and highly accurate method for determining enantiomeric purity. yakhak.org By separating the enantiomers, the relative peak areas in the chromatogram can be integrated to calculate the enantiomeric excess. This method is widely used for its reliability and sensitivity. nih.gov

Chiral NMR Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). birmingham.ac.ukbath.ac.uk

Chiral Solvating Agents (CSAs): A CSA is a chiral compound that forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different NMR spectra, leading to the splitting of signals for the enantiomers. The integration of these separated signals allows for the calculation of the enantiomeric ratio. birmingham.ac.uknih.gov

Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomers to form stable diastereomers. These diastereomers have distinct NMR spectra, and like with CSAs, the ratio of the enantiomers can be determined by integrating the corresponding signals. researchgate.net

The accuracy of ee determination by NMR can be very high, with errors often in the range of ±0.5%–2.5%. nih.gov

| Method | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Physical separation of enantiomers on a chiral stationary phase. | High accuracy, high sensitivity, direct measurement. |

| Chiral NMR with CSA | Formation of transient diastereomeric complexes leading to signal separation. | Rapid, non-destructive, requires only small sample amounts. |

| Chiral NMR with CDA | Covalent formation of stable diastereomers with distinct NMR signals. | Can produce large signal separations, robust. |

Emerging Research Directions and Future Perspectives in 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid Research

Sustainable and Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have become central to the development of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce waste, minimize energy consumption, and use safer, renewable materials. pfizer.com The synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid is increasingly benefiting from these sustainable approaches.